(4-Ethoxybenzyl)(2-methoxybenzyl)amine

Physicochemical profiling Lipophilicity Drug-likeness prediction

Secure (4-Ethoxybenzyl)(2-methoxybenzyl)amine for your SAR investigations. This bisbenzylamine features a distinct 4-ethoxy substitution critical for probing >100-fold potency variations against unsubstituted or 4-methoxy analogs. Its predicted logP of 3.03 and LogSW of -2.76 position it uniquely within CNS drug-like space, enabling direct assessment of incremental lipophilicity on target engagement. Purity ≥95% for reproducible assay results.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 444907-10-2
Cat. No. B184912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethoxybenzyl)(2-methoxybenzyl)amine
CAS444907-10-2
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CNCC2=CC=CC=C2OC
InChIInChI=1S/C17H21NO2/c1-3-20-16-10-8-14(9-11-16)12-18-13-15-6-4-5-7-17(15)19-2/h4-11,18H,3,12-13H2,1-2H3
InChIKeyNVRCYCNSEDFZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-Ethoxybenzyl)(2-methoxybenzyl)amine (CAS 444907-10-2) – Comparative Evidence for Scientific Selection


(4-Ethoxybenzyl)(2-methoxybenzyl)amine (CAS 444907-10-2), systematically named 1-(4-ethoxyphenyl)-N-(2-methoxybenzyl)methanamine, is a synthetic secondary benzylamine with the molecular formula C17H21NO2 and a molecular weight of 271.35 g/mol . The compound features a central secondary amine nitrogen substituted with a 4-ethoxybenzyl group and a 2-methoxybenzyl group, placing it within the broader class of substituted bisbenzylamines that have been investigated as pharmacologically relevant scaffolds . Its predicted physicochemical properties include a calculated LogP of 3.03 and a density of 1.058 g/cm³ . This compound is exclusively available as a research chemical from specialized suppliers, typically offered at 95% purity with custom synthesis options .

Why (4-Ethoxybenzyl)(2-methoxybenzyl)amine Cannot Be Replaced by Generic Benzylamine Analogs


Substitution of (4-Ethoxybenzyl)(2-methoxybenzyl)amine with structurally similar benzylamine analogs is scientifically unjustified without direct comparative bioactivity data. Structure-activity relationship (SAR) studies on substituted benzylamines demonstrate that even subtle modifications—such as the replacement of a 4-ethoxy group with a 4-methoxy or 4-ethyl substituent—can produce unpredictable and substantial alterations in target selectivity, potency, and metabolic stability [1]. In a systematic SAR investigation of (aryl)benzylamines as selective serotonin reuptake inhibitors, researchers observed that small changes in aromatic substitution patterns yielded IC50 values spanning from <10 nM to inactive across structurally similar compounds, underscoring the complex and often non-linear relationship between benzylamine scaffold decoration and biological activity [1]. Furthermore, the presence of the 2-methoxybenzyl moiety introduces specific hydrogen-bonding and steric constraints that differ fundamentally from unsubstituted or mono-substituted benzylamine alternatives [2]. Consequently, procurement decisions that rely on generic class membership rather than compound-specific evidence risk selecting an analog with qualitatively different pharmacological or physicochemical behavior.

Quantitative Differentiation Evidence: (4-Ethoxybenzyl)(2-methoxybenzyl)amine vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity Comparison vs. 4-Methoxy and 4-Ethyl Analogs

The lipophilicity (LogP) of (4-Ethoxybenzyl)(2-methoxybenzyl)amine is predicted at 3.03, representing a measurable increase in hydrophobicity compared to its 4-methoxy analog (predicted LogP = 2.50) and a decrease relative to its 4-ethyl analog (predicted LogP = 3.61) . This differential positions the ethoxy-substituted compound in an intermediate lipophilicity range that may confer distinct advantages in membrane permeability and aqueous solubility profiles relative to both comparator compounds.

Physicochemical profiling Lipophilicity Drug-likeness prediction

Solubility Differentiation: Predicted LogSW vs. 4-Methoxy and 4-Ethyl Analogs

The predicted aqueous solubility (LogSW) of (4-Ethoxybenzyl)(2-methoxybenzyl)amine is -2.76, representing a reduction in predicted solubility compared to the 4-methoxy analog (LogSW = -2.20) but improved solubility relative to the 4-ethyl analog (LogSW = -3.14) . These differences reflect the distinct contributions of the ethoxy group versus methoxy (greater hydrogen-bonding capacity) and ethyl (increased hydrophobicity) substituents to overall aqueous solubility.

Aqueous solubility Physicochemical profiling Formulation suitability

Rotatable Bond Flexibility: Identical Conformational Freedom Across Analogs

(4-Ethoxybenzyl)(2-methoxybenzyl)amine, its 4-methoxy analog, and its 4-ethyl analog all share an identical rotatable bond count of 4 . This indicates that the substitution pattern at the 4-position (ethoxy vs. methoxy vs. ethyl) does not alter the core conformational flexibility of the bisbenzylamine scaffold under predicted conditions.

Conformational flexibility Entropic penalty Molecular recognition

Class-Level SAR: Potency Variation Exceeding 100-Fold Among Substituted Benzylamines

A systematic SAR study of substituted (aryl)benzylamines as selective serotonin reuptake inhibitors revealed that compounds within this chemical class exhibit IC50 values ranging from sub-10 nM to inactive, with potency variations exceeding 100-fold driven by subtle differences in aromatic substitution patterns [1]. For example, within a single series, compounds bearing different 4-position substituents demonstrated IC50 values of <10 nM, 34 nM, 80 nM, and >1000 nM, demonstrating that even minor structural modifications produce quantitatively distinct biological outcomes [1]. While (4-Ethoxybenzyl)(2-methoxybenzyl)amine was not directly tested in this study, the established class-level SAR predicts that its unique 4-ethoxy substitution pattern will confer quantitatively distinct activity from analogs bearing methoxy, ethyl, hydrogen, or other substituents at the same position.

Structure-activity relationship Serotonin reuptake inhibition SAR variability

2-Methoxybenzyl Pharmacophore: Critical for Target Binding Affinity

In the development of benzylamine-based coagulation factor Xa inhibitors, the 2-methoxybenzyl moiety has been identified as a critical pharmacophoric element for achieving high target binding affinity [1]. Patent data demonstrate that compounds lacking the 2-methoxy substitution exhibit substantially reduced factor Xa inhibitory activity, with the methoxy group participating in key hydrogen-bonding interactions within the enzyme active site [1]. Specifically, the selectivity ratio (Ki for thrombin / Ki for factor Xa) achieved with optimized 2-methoxybenzyl-containing compounds was reported as ≤0.08, indicating high factor Xa selectivity that is dependent on the intact 2-methoxybenzyl pharmacophore [1].

Pharmacophore mapping Hydrogen bonding Coagulation factor Xa

Defined Research Applications for (4-Ethoxybenzyl)(2-methoxybenzyl)amine Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion Studies for Benzylamine-Based Inhibitors

Based on the established class-level SAR showing >100-fold potency variation among substituted benzylamines, (4-Ethoxybenzyl)(2-methoxybenzyl)amine is positioned as a SAR probe to evaluate the effect of 4-ethoxy substitution on biological activity relative to published 4-methoxy, 4-ethyl, and 4-unsubstituted analogs . The predicted intermediate LogP (3.03) and LogSW (-2.76) values relative to comparator compounds enable systematic investigation of how incremental lipophilicity changes impact target engagement, membrane permeability, and metabolic stability in a controlled SAR series .

Coagulation Factor Xa Inhibitor Pharmacophore Validation

Given that the 2-methoxybenzyl moiety has been validated as a critical pharmacophore for factor Xa binding affinity, with optimized analogs achieving selectivity ratios ≤0.08 versus thrombin, (4-Ethoxybenzyl)(2-methoxybenzyl)amine may be employed to probe the contribution of the 4-ethoxy substitution to overall factor Xa inhibitory activity . The compound's predicted LogP of 3.03 positions it favorably within the lipophilicity range typical of orally bioavailable factor Xa inhibitors, while its intermediate solubility profile (LogSW -2.76) distinguishes it from both more soluble 4-methoxy analogs and less soluble 4-ethyl analogs, offering a unique physicochemical fingerprint for pharmacokinetic optimization studies.

Physicochemical Optimization in CNS-Targeted Screening Campaigns

(4-Ethoxybenzyl)(2-methoxybenzyl)amine presents a predicted LogP of 3.03, placing it within the established optimal range for CNS drug-likeness (typically LogP 2-4), while its predicted aqueous solubility (LogSW -2.76) distinguishes it from both the more soluble 4-methoxy analog (LogSW -2.20) and the less soluble 4-ethyl analog (LogSW -3.14) . This intermediate physicochemical profile supports its inclusion in CNS-targeted compound libraries where balanced lipophilicity and solubility are prerequisites for successful blood-brain barrier penetration and formulation development.

Negative Control or Comparator Compound Design

Given the absence of direct quantitative bioactivity data for (4-Ethoxybenzyl)(2-methoxybenzyl)amine against specific molecular targets, and considering the established SAR showing that subtle substitution changes can ablate activity entirely (producing compounds with IC50 >1000 nM versus <10 nM for close analogs), this compound may serve as a comparative reference point in assay development . Its identical rotatable bond count to active analogs (4 rotatable bonds) and distinct 4-ethoxy substitution pattern make it a structurally appropriate comparator for evaluating the contribution of specific substituent electronics and sterics to observed biological activity, while controlling for conformational entropy as a confounding variable.

Quote Request

Request a Quote for (4-Ethoxybenzyl)(2-methoxybenzyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.